![molecular formula C16H14N2O4S3 B12934871 2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine](/img/structure/B12934871.png)
2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine is an organic compound that belongs to the class of thiophene derivatives. This compound is known for its unique structural properties, which include two 2,3-dihydrothieno[3,4-b][1,4]dioxin units attached to a central thiophene ring. The presence of these units imparts significant electronic and optical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 2,3-dihydrothieno[3,4-b][1,4]dioxin units: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment to the central thiophene ring: The 2,3-dihydrothieno[3,4-b][1,4]dioxin units are then attached to a thiophene ring through a series of coupling reactions.
Introduction of the diamine functionality:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated processes and continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiol derivatives.
Scientific Research Applications
2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of conjugated polymers and other advanced materials with unique electronic properties.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of organic semiconductors, electrochromic devices, and other advanced materials.
Mechanism of Action
The mechanism of action of 2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in electron transfer reactions, which can modulate the activity of enzymes and other proteins. Additionally, its structural features enable it to bind to specific receptors, influencing cellular signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine can be compared with other thiophene derivatives, such as:
2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene: This compound lacks the diamine functionality, resulting in different electronic and optical properties.
3,6-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene: The position of the 2,3-dihydrothieno[3,4-b][1,4]dioxin units is different, leading to variations in reactivity and applications.
2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-dicarboxylate: This compound has carboxylate groups instead of diamine groups, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of electronic properties and functional groups, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H14N2O4S3 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2,5-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine |
InChI |
InChI=1S/C16H14N2O4S3/c17-9-10(18)14(16-12-8(6-24-16)20-2-4-22-12)25-13(9)15-11-7(5-23-15)19-1-3-21-11/h5-6H,1-4,17-18H2 |
InChI Key |
APDSUCPNUVKYAC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(SC=C2O1)C3=C(C(=C(S3)C4=C5C(=CS4)OCCO5)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluorobicyclo[2.1.1]hexan-1-amine](/img/structure/B12934789.png)
![2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B12934791.png)
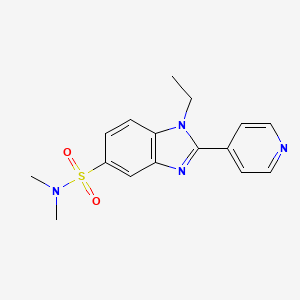
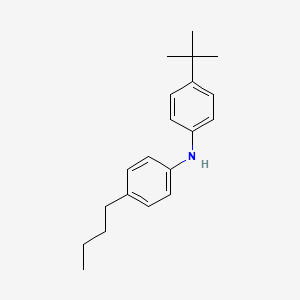
![12-hydroxy-1,10-bis(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12934810.png)
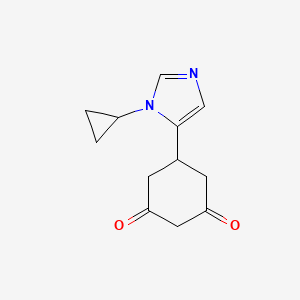
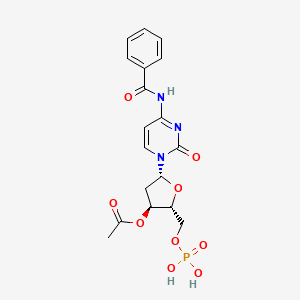
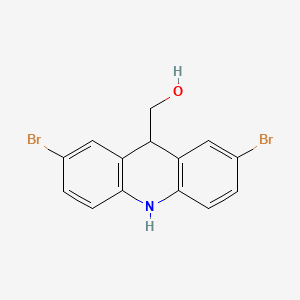
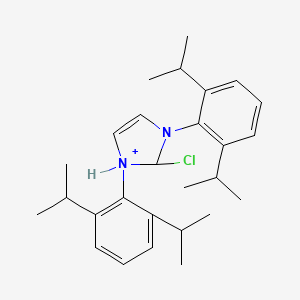
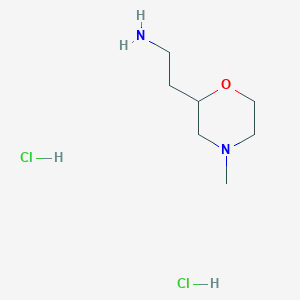
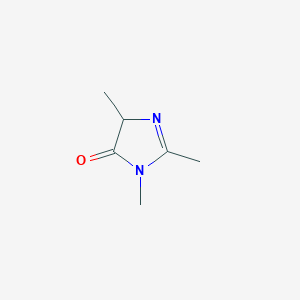
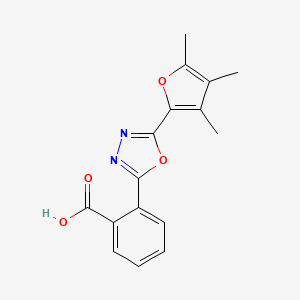
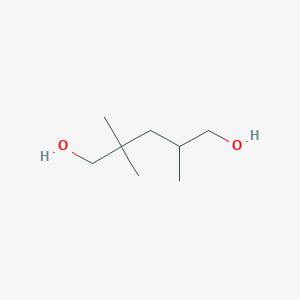
![(R)-3-((R)-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12934880.png)
